molecular formula C12H12BrN3 B8375957 (3,5-Diaminophenyl)(4-bromophenyl)amine

(3,5-Diaminophenyl)(4-bromophenyl)amine

Cat. No. B8375957
M. Wt: 278.15 g/mol
InChI Key: MLJDZRNZPBKWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Diaminophenyl)(4-bromophenyl)amine is a useful research compound. Its molecular formula is C12H12BrN3 and its molecular weight is 278.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Diaminophenyl)(4-bromophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Diaminophenyl)(4-bromophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3,5-Diaminophenyl)(4-bromophenyl)amine

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

3-N-(4-bromophenyl)benzene-1,3,5-triamine

InChI

InChI=1S/C12H12BrN3/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7,16H,14-15H2

InChI Key

MLJDZRNZPBKWGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=CC(=C2)N)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3,5-dinitrophenyl) (4-bromophenyl)amine (0.34 g, 1.0 mmol) in ethanol (10 mL) was added indium (2.0 g, 17 mmol) followed by saturated ammonium chloride solution (3 mL) and the mixture stirred 12 h. At this time, TLC showed the reaction complete. The reaction mixture was then filtered through celite, concentrated and the residue dissolved in 50 mL CH2Cl2. The organic solution was washed with 50 mL water followed by 50 mL brine, dried over magnesium sulfate, filtered and concentrated to give 0.26 g (93%) of a brown oil, Rf 0.1 (1:1 hexane:ethyl acetate), which was carried directly to the next step.
Name
(3,5-dinitrophenyl) (4-bromophenyl)amine
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.